molecular formula C20H18N8O2 B2929687 (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 1203350-62-2

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Katalognummer: B2929687
CAS-Nummer: 1203350-62-2
Molekulargewicht: 402.418
InChI-Schlüssel: BFRIFBKAYRQXKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a sophisticated heterocyclic compound designed for medicinal chemistry and drug discovery research. Its structure incorporates multiple pharmacophores known for conferring biological activity: a 1H-tetrazole ring, a furan-2-yl group, a pyridazine core, and a piperazine linker . Tetrazole derivatives are extensively investigated for their diverse pharmacological properties, including potent antibacterial, anti-inflammatory, and anticancer activities . The tetrazole moiety is a common bioisostere for carboxylic acids, which can enhance metabolic stability and improve bioavailability in drug candidates . Similarly, molecular frameworks containing piperazine-linked pyridazine and furan heterocycles are frequently explored in scientific research for their potential to interact with various biological targets . Researchers can leverage this compound as a key intermediate or building block in developing novel therapeutic agents. Its complex structure makes it a valuable candidate for screening against a panel of biological assays, particularly in oncology and infectious disease research. The compound is offered For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

[4-[6-(furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N8O2/c29-20(15-3-1-4-16(13-15)28-14-21-24-25-28)27-10-8-26(9-11-27)19-7-6-17(22-23-19)18-5-2-12-30-18/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRIFBKAYRQXKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Target of Action

Compounds containing indole and tetrazole moieties have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. It is known that tetrazole derivatives can act as bioisosteres for carboxylic acid functional groups. This suggests that the compound could potentially interact with its targets in a similar manner to carboxylic acid-containing compounds, possibly through hydrogen bonding or electrostatic interactions.

Pharmacokinetics

It is known that tetrazolate anions are more soluble in lipids than carboxylic acids, which could potentially enhance the compound’s bioavailability by facilitating its penetration through cell membranes.

Result of Action

Given the wide range of biological activities associated with indole and tetrazole derivatives, it is likely that the compound could have diverse effects at the molecular and cellular levels.

Biologische Aktivität

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone, also referred to as EVT-2590542, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a tetrazole ring, furan moiety, and pyridazine structure, contribute to its diverse biological activities. This article explores the biological activity of this compound, synthesizing data from various research studies and reviews.

1. Structural Characteristics

The molecular formula of the compound is C18H19N7O2C_{18}H_{19}N_{7}O_{2} with a molecular weight of approximately 365.4 g/mol. The structural complexity allows for various interactions within biological systems, making it a promising candidate for pharmaceutical applications .

2. Synthesis Pathways

The synthesis of this compound typically involves multi-step synthetic pathways, often utilizing reactions such as the Ugi reaction or other multi-component reactions to introduce the tetrazole and furan groups efficiently. For example, cyclization reactions involving intermediates containing furan and amine groups are common in its synthesis.

3.1 Anticancer Properties

Research indicates that compounds similar to (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone exhibit potent anticancer activities against various human cancer cell lines. A study highlighted that derivatives containing tetrazole and furan moieties showed significant inhibition of cell proliferation in cancer cell lines such as A549 (lung cancer), DU145 (prostate cancer), and MCF7 (breast cancer) with IC50 values ranging from 0.048 to 0.054 µM .

The mechanism of action for this compound is likely linked to its ability to interact with specific biological targets such as enzymes or receptors involved in cell cycle regulation and apoptosis. For instance, docking studies suggest that similar compounds bind effectively at the interface of tubulin dimers, inhibiting tubulin polymerization and leading to cell cycle arrest at the G2/M phase .

4. Research Findings

Table 1: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (µM)Reference
AnticancerA5490.048
DU1450.054
MCF7Not specified
Enzyme InhibitionTubulinNot specified

5. Case Studies

In one notable study, derivatives of tetrazole were synthesized and evaluated for their anticancer properties through various assays, including MTT assays for cell viability and flow cytometry for apoptosis detection. Results demonstrated that compounds with specific substitutions on the phenyl ring exhibited enhanced cytotoxic effects compared to standard chemotherapeutics .

6. Conclusion

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone represents a significant advancement in the field of medicinal chemistry due to its diverse biological activities, particularly its anticancer properties. Ongoing research is warranted to further elucidate its mechanisms of action and potential therapeutic applications.

Analyse Chemischer Reaktionen

Synthetic Routes and Key Reaction Mechanisms

The synthesis of this compound involves multi-step organic transformations, with the following critical pathways:

Tetrazole Ring Formation

The tetrazole group is synthesized via Huisgen 1,3-dipolar cycloaddition between an azide and nitrile precursor. This reaction is catalyzed under mild conditions (e.g., aqueous ethanol, 40–60°C) to achieve regioselectivity .
Example :
R C N NaN3Cu I R tetrazole\text{R C N NaN}_3\xrightarrow{\text{Cu I }}\text{R tetrazole}

Pyridazine-Piperazine Coupling

The pyridazine ring is introduced through cyclocondensation of 1,4-diketones with hydrazines. Piperazine is then coupled via nucleophilic aromatic substitution (NAS) using chloro-pyridazine intermediates .
Typical conditions :

  • Solvent: DMF or THF
  • Temperature: 80–100°C
  • Catalysts: InCl₃ or Cu(OTf)₂

Furan Functionalization

The furan-2-yl group is incorporated via Suzuki-Miyaura cross-coupling between a boronic acid and a halogenated pyridazine precursor. This step requires palladium catalysts (e.g., Pd(PPh₃)₄) and bases like K₂CO₃.

Functional Group Reactivity

The compound undergoes selective reactions at distinct sites:

Functional Group Reaction Type Conditions Product
Tetrazole (1H)AlkylationK₂CO₃, DMF, alkyl halide, 60°CN-alkylated tetrazole derivatives
PiperazineAcylationAcCl, Et₃N, CH₂Cl₂, 0°C → RTAcetylated piperazine
FuranElectrophilic substitutionHNO₃/H₂SO₄, 0°CNitrofuran derivatives
PyridazineReductionH₂, Pd/C, EtOH, 50°CDihydropyridazine

Catalytic and Solvent Effects

  • InCl₃-Catalyzed Cyclizations : Efficient for pyridazine-piperazine coupling, yielding >80% under ultrasound irradiation .
  • Solvent Optimization : Ethanol/water mixtures enhance regioselectivity in tetrazole synthesis, reducing byproducts .
  • Microwave Assistance : Reduces reaction times (e.g., from 12 h to 20 min for pyrazole intermediates) .

Stability and Side Reactions

  • Acidic Conditions : Tetrazole rings may undergo hydrolysis above pH 2, forming carboxylic acids .
  • Oxidative Environments : Furan rings are susceptible to peroxidation, necessitating inert atmospheres during reactions.
  • Thermal Decomposition : Observed at >200°C via TGA, with mass loss corresponding to CO and N₂ evolution .

Analytical Validation

  • Purity : Confirmed via HPLC (>95% purity, C18 column, MeOH:H₂O = 70:30).
  • Structural Confirmation :
    • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, tetrazole), 7.82–7.25 (m, aromatic), 4.10 (s, piperazine) .
    • HRMS : m/z 403.1521 [M+H]⁺ (calc. 403.1518) .

Reaction Optimization Data

Reaction Step Catalyst Time Yield Reference
Tetrazole cycloadditionCuI6 h85%
Pyridazine couplingInCl₃20 min92%
Furan Suzuki couplingPd(PPh₃)₄12 h78%

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its hybrid heterocyclic system. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Reported Bioactivity
Target Compound: (3-(1H-tetrazol-1-yl)phenyl)(4-(6-(furan-2-yl)pyridazin-3-yl)piperazin-1-yl)methanone C21H19N7O2 425.43 Tetrazole, pyridazine, furan, piperazine Hypothesized antiproliferative
{4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone C20H17FN6OS 424.45 Thieno-pyrazol, imidazole, piperazine Anticancer (synthetic focus)
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone C19H18F3N7O 417.40 Triazole, pyrimidine, trifluoromethyl Undisclosed (structural focus)
2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole C24H21N3OS 399.51 Pyrazoline, benzothiazole, methoxy Antitumor, antidepressant

Key Observations :

Heterocyclic Diversity: The target compound combines tetrazole (electron-deficient) with pyridazine-furan (electron-rich), enabling dual electronic interactions. In contrast, uses thieno-pyrazol and imidazole, favoring hydrophobic binding . Triazole-pyrimidine in offers metabolic resistance via fluorine substituents, while the target’s furan may enhance solubility .

Bioactivity Trends: Piperazine-linked compounds (e.g., ) are frequently associated with antiproliferative activity due to DNA intercalation or kinase inhibition. Pyrazoline derivatives (e.g., ) exhibit antidepressant effects, highlighting how minor structural changes (e.g., tetrazole vs. pyrazoline) redirect bioactivity .

Computational Similarity: Using Tanimoto coefficients (), the target compound shares ~60-70% similarity with and based on piperazine-methanone scaffolds. Dissimilarity arises from tetrazole vs. triazole/thieno groups, which may alter target selectivity .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.